molecular formula C42H63Na7O56S7 B13387745 Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

Cat. No.: B13387745
M. Wt: 1849.3 g/mol
InChI Key: TZBDYIAUDQVKGF-UHFFFAOYSA-G
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Description

Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate is a highly complex organic compound. It features multiple hydroxyl and sulfonate groups, making it a molecule of interest in various scientific fields due to its potential reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective sulfonation, and careful control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production would require scalable methods, often involving automated synthesis and purification techniques. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) might be used to ensure the purity and correct structure of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: Sulfonate groups can be reduced under specific conditions.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products depend on the specific reactions and conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Its multiple functional groups make it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.

Medicine

Industry

Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The compound’s effects are likely mediated through its interactions with various molecular targets, such as enzymes or receptors. The sulfonate groups can form ionic bonds with positively charged sites, while the hydroxyl groups can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate
  • Other sulfonated polyhydroxy compounds

Uniqueness

The unique combination of multiple hydroxyl and sulfonate groups in a single molecule provides a distinct set of chemical properties, making it particularly versatile for various applications.

Properties

Molecular Formula

C42H63Na7O56S7

Molecular Weight

1849.3 g/mol

IUPAC Name

heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

InChI

InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7

InChI Key

TZBDYIAUDQVKGF-UHFFFAOYSA-G

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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